REACTION_SMILES
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[CH2:14]=[O:15].[CH3:10][C:11](=[O:12])[OH:13].[CH3:16][OH:17].[NH2:1][c:2]1[s:3][cH:4][c:5]([CH2:7][CH2:8][NH2:9])[n:6]1>>[NH2:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[CH2:7][CH2:8][NH:9][CH2:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1csc(N)n1
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Name
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Type
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product
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Smiles
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Nc1nc2c(s1)CNCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |